molecular formula C17H14N2O2 B5682625 4-(2-quinoxalinyl)phenyl propionate

4-(2-quinoxalinyl)phenyl propionate

Cat. No. B5682625
M. Wt: 278.30 g/mol
InChI Key: VGHUNHMCOJGJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-quinoxalinyl)phenyl propionate, also known as QPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)phenyl propionate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 4-(2-quinoxalinyl)phenyl propionate selectively inhibits COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 enzymes, 4-(2-quinoxalinyl)phenyl propionate reduces inflammation and pain.
Biochemical and Physiological Effects:
4-(2-quinoxalinyl)phenyl propionate has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as exhibit anticancer properties. 4-(2-quinoxalinyl)phenyl propionate has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-(2-quinoxalinyl)phenyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. 4-(2-quinoxalinyl)phenyl propionate has also been extensively studied, and its mechanism of action is well understood. However, 4-(2-quinoxalinyl)phenyl propionate has several limitations. It is highly insoluble in water, making it difficult to administer in vivo. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for 4-(2-quinoxalinyl)phenyl propionate research. One potential direction is the development of 4-(2-quinoxalinyl)phenyl propionate derivatives with improved solubility and reduced cytotoxicity. Additionally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in combination therapy with other anti-inflammatory or anticancer drugs. 4-(2-quinoxalinyl)phenyl propionate may also be studied for its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease. Finally, 4-(2-quinoxalinyl)phenyl propionate may be studied for its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

Synthesis Methods

The synthesis of 4-(2-quinoxalinyl)phenyl propionate involves the reaction of 2-aminobenzoic acid with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The resulting product is then subjected to a reaction with quinoxaline-2-carboxylic acid in the presence of triethylamine and acetic anhydride to obtain 4-(2-quinoxalinyl)phenyl propionate. This method has been found to be efficient and yields 4-(2-quinoxalinyl)phenyl propionate in high purity.

Scientific Research Applications

4-(2-quinoxalinyl)phenyl propionate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. Additionally, 4-(2-quinoxalinyl)phenyl propionate has been found to exhibit anticancer properties, making it a potential candidate for cancer treatment. 4-(2-quinoxalinyl)phenyl propionate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to possess neuroprotective properties.

properties

IUPAC Name

(4-quinoxalin-2-ylphenyl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-17(20)21-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUNHMCOJGJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Quinoxalinyl)phenyl propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.